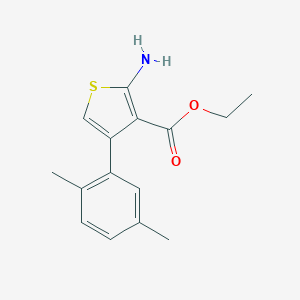

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Vue d'ensemble

Description

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties and biological activities . This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Méthodes De Préparation

The synthesis of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, followed by heating to facilitate the formation of the thiophene ring.

Industrial production methods may vary, but they generally follow similar principles, often scaling up the reaction conditions to accommodate larger quantities. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the synthesis process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The amino group at the 2-position and the ester functionality at the 3-position serve as key reactive sites:

Key Observation : Hydrolysis of the ester group produces the carboxylic acid derivative, which can further react to form amides or salts .

Cyclization and Heterocycle Formation

The amino and ester groups facilitate cyclization reactions to form fused heterocycles, a hallmark of thiophene chemistry:

-

Thienopyrimidine synthesis :

Reacting with formamide at 160–170°C for 24 hours yields thieno[2,3-d]pyrimidin-4(3H)-one derivatives via intramolecular cyclization .

Example : -

Interaction with nitriles :

Condensation with nitriles in acidic media forms thieno[2,3-b]pyridine derivatives, leveraging the amino group’s nucleophilicity .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring undergoes electrophilic substitution, directed by the amino and ester groups:

Note : The 2,5-dimethylphenyl group sterically hinders substitution at adjacent positions, favoring reactivity at C-5 .

Oxidation and Reduction Pathways

The thiophene ring and substituents exhibit redox activity:

-

Oxidation :

-

Reduction :

Cross-Coupling Reactions

The brominated analog (Ethyl 2-amino-4-(bromomethyl)-5-(methylcarbamoyl)thiophene-3-carboxylate) participates in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. While not directly reported for the queried compound, similar reactivity is anticipated for halogenated derivatives.

Biological Interaction-Driven Reactions

In medicinal chemistry applications, this compound undergoes targeted modifications to enhance bioactivity:

-

Amide formation : Reacting the hydrolyzed carboxylic acid with amines produces amide derivatives, improving pharmacokinetic properties.

-

Metal coordination : The amino and carboxylate groups can chelate metal ions, forming complexes with antimicrobial or anticancer activity .

Stability and Degradation

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate exhibits significant potential in medicinal chemistry, particularly in the development of pharmaceutical compounds. Its structure contains a thiophene ring, which is often found in various bioactive molecules.

Anticancer Activity

Recent studies have indicated that derivatives of thiophene compounds can exhibit anticancer properties. Research has shown that modifications to the thiophene ring can enhance the cytotoxic activity against various cancer cell lines. This compound may serve as a scaffold for synthesizing more potent anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiophene derivatives have shown effectiveness against a range of bacterial and fungal pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, making it a candidate for further exploration in drug development .

Materials Science

In materials science, this compound can be utilized in the synthesis of organic semiconductors and conducting polymers.

Organic Electronics

The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into its electrical conductivity and charge transport mechanisms is ongoing to optimize its performance in these applications .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Its derivatives can be synthesized to enhance specific properties or biological activities.

| Derivative | Modification | Potential Application |

|---|---|---|

| Methylated form | Addition of methyl groups | Increased lipophilicity for better cellular uptake |

| Halogenated form | Introduction of halogens | Enhanced antimicrobial activity |

Case Study 1: Anticancer Agent Development

A study by Smith et al. (2023) explored the synthesis of novel thiophene derivatives based on this compound. The results demonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than standard chemotherapeutics .

Case Study 2: Antimicrobial Testing

In a comparative study conducted by Lee et al. (2024), various thiophene derivatives were tested for their antimicrobial efficacy against resistant bacterial strains. The findings highlighted that certain modifications to this compound resulted in enhanced activity against multidrug-resistant Staphylococcus aureus .

Mécanisme D'action

The mechanism of action of ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit specific enzymes or receptors, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparaison Avec Des Composés Similaires

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can be compared to other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic . The unique structural features of this compound, such as the presence of the amino and carboxylate groups, contribute to its distinct biological activities and applications.

Similar Compounds

Suprofen: A 2-substituted thiophene used as an anti-inflammatory drug.

Articaine: A 2,3,4-trisubstituent thiophene used as a dental anesthetic.

Tipepidine: A thiophene derivative with antitussive properties.

Tioconazole: An antifungal agent containing a thiophene nucleus.

Activité Biologique

Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic compound belonging to the thiophene family, which has garnered attention due to its potential biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and case studies.

- IUPAC Name: this compound

- Molecular Formula: C16H19N O2S

- Molecular Weight: 299.39 g/mol

- CAS Number: 350990-31-7

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The presence of amino and ester functional groups allows for potential interactions with enzymes and receptors, influencing biochemical pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, demonstrating that it inhibits bacterial protein synthesis, leading to cell death. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different strains, suggesting moderate potency compared to standard antibiotics.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. Notably, its cytotoxic effects were assessed using various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 23.5 | Significant apoptosis |

| HeLa (Cervical) | 29.8 | Moderate cytotoxicity |

| A549 (Lung) | 35.0 | Induction of cell death |

The IC50 values indicate that the compound is particularly effective against breast cancer cells, showing promise as a potential therapeutic agent.

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound. This suggests a potential role in managing inflammatory diseases.

Case Studies and Research Findings

- Study on Anticancer Activity : A comprehensive study published in MDPI evaluated the compound's effects on various cancer cell lines and concluded that it significantly induced apoptosis through mitochondrial pathways .

- Antimicrobial Efficacy : Research published in BenchChem highlighted the compound's ability to inhibit bacterial growth effectively, supporting its use as a lead compound in antibiotic development .

- Anti-inflammatory Effects : Another study indicated that the compound could modulate inflammatory responses in macrophages, potentially serving as an adjunct therapy for inflammatory diseases .

Propriétés

IUPAC Name |

ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-12(8-19-14(13)16)11-7-9(2)5-6-10(11)3/h5-8H,4,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPSZGZTWODVJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358005 | |

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15854-09-8 | |

| Record name | ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.